molecular formula C12H11NO4S2 B5779125 4-{[methyl(phenyl)amino]sulfonyl}-2-thiophenecarboxylic acid

4-{[methyl(phenyl)amino]sulfonyl}-2-thiophenecarboxylic acid

Cat. No. B5779125
M. Wt: 297.4 g/mol
InChI Key: HSRVLJBCHYKOGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[Methyl(phenyl)amino]sulfonyl}-2-thiophenecarboxylic acid, also known as MPTC, is a chemical compound that has been studied extensively for its potential therapeutic applications. MPTC is a member of the thiophene carboxylic acid family, which has been shown to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. In

Mechanism of Action

The mechanism of action of 4-{[methyl(phenyl)amino]sulfonyl}-2-thiophenecarboxylic acid is not fully understood. However, studies have suggested that 4-{[methyl(phenyl)amino]sulfonyl}-2-thiophenecarboxylic acid may exert its anti-inflammatory effects by inhibiting the activation of nuclear factor-κB (NF-κB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses. 4-{[methyl(phenyl)amino]sulfonyl}-2-thiophenecarboxylic acid may also inhibit the production of reactive oxygen species (ROS), which are known to contribute to inflammation and tissue damage. The anti-tumor effects of 4-{[methyl(phenyl)amino]sulfonyl}-2-thiophenecarboxylic acid may be due to its ability to induce apoptosis, or programmed cell death, in cancer cells. 4-{[methyl(phenyl)amino]sulfonyl}-2-thiophenecarboxylic acid may also inhibit the growth and proliferation of cancer cells by interfering with the cell cycle.
Biochemical and Physiological Effects:
4-{[methyl(phenyl)amino]sulfonyl}-2-thiophenecarboxylic acid has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory, anti-tumor, and anti-viral properties, 4-{[methyl(phenyl)amino]sulfonyl}-2-thiophenecarboxylic acid has been shown to have antioxidant properties. Studies have demonstrated that 4-{[methyl(phenyl)amino]sulfonyl}-2-thiophenecarboxylic acid can scavenge free radicals and protect against oxidative stress. 4-{[methyl(phenyl)amino]sulfonyl}-2-thiophenecarboxylic acid has also been shown to have neuroprotective properties. Studies have demonstrated that 4-{[methyl(phenyl)amino]sulfonyl}-2-thiophenecarboxylic acid can protect against neuronal damage and improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 4-{[methyl(phenyl)amino]sulfonyl}-2-thiophenecarboxylic acid in lab experiments is that it has been shown to have a wide range of biological activities, making it a versatile tool for studying various biological processes. Additionally, 4-{[methyl(phenyl)amino]sulfonyl}-2-thiophenecarboxylic acid is relatively easy to synthesize and is commercially available. However, there are also limitations to using 4-{[methyl(phenyl)amino]sulfonyl}-2-thiophenecarboxylic acid in lab experiments. For example, 4-{[methyl(phenyl)amino]sulfonyl}-2-thiophenecarboxylic acid has been shown to have low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, 4-{[methyl(phenyl)amino]sulfonyl}-2-thiophenecarboxylic acid has been shown to have low bioavailability, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for 4-{[methyl(phenyl)amino]sulfonyl}-2-thiophenecarboxylic acid research. One area of research could focus on developing more effective formulations of 4-{[methyl(phenyl)amino]sulfonyl}-2-thiophenecarboxylic acid that improve its solubility and bioavailability. Another area of research could focus on exploring the potential of 4-{[methyl(phenyl)amino]sulfonyl}-2-thiophenecarboxylic acid as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research could be conducted to elucidate the mechanism of action of 4-{[methyl(phenyl)amino]sulfonyl}-2-thiophenecarboxylic acid and to identify potential molecular targets for its therapeutic effects. Finally, clinical trials could be conducted to evaluate the safety and efficacy of 4-{[methyl(phenyl)amino]sulfonyl}-2-thiophenecarboxylic acid in humans.

Synthesis Methods

The synthesis of 4-{[methyl(phenyl)amino]sulfonyl}-2-thiophenecarboxylic acid involves several steps, including the reaction of 2-thiophenecarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-methyl-N-phenylamine to form the N-methyl-N-phenylamino derivative. The final step involves the reaction of the N-methyl-N-phenylamino derivative with sodium sulfite to form 4-{[methyl(phenyl)amino]sulfonyl}-2-thiophenecarboxylic acid.

Scientific Research Applications

4-{[methyl(phenyl)amino]sulfonyl}-2-thiophenecarboxylic acid has been studied extensively for its potential therapeutic applications. One area of research has focused on the anti-inflammatory properties of 4-{[methyl(phenyl)amino]sulfonyl}-2-thiophenecarboxylic acid. Studies have shown that 4-{[methyl(phenyl)amino]sulfonyl}-2-thiophenecarboxylic acid can inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in vitro and in vivo. 4-{[methyl(phenyl)amino]sulfonyl}-2-thiophenecarboxylic acid has also been shown to have anti-tumor properties. Studies have demonstrated that 4-{[methyl(phenyl)amino]sulfonyl}-2-thiophenecarboxylic acid can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Additionally, 4-{[methyl(phenyl)amino]sulfonyl}-2-thiophenecarboxylic acid has been shown to have anti-viral properties. Studies have demonstrated that 4-{[methyl(phenyl)amino]sulfonyl}-2-thiophenecarboxylic acid can inhibit the replication of the hepatitis B virus and the influenza A virus.

properties

IUPAC Name

4-[methyl(phenyl)sulfamoyl]thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4S2/c1-13(9-5-3-2-4-6-9)19(16,17)10-7-11(12(14)15)18-8-10/h2-8H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSRVLJBCHYKOGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CSC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[Methyl(phenyl)amino]sulfonyl}-2-thiophenecarboxylic acid

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